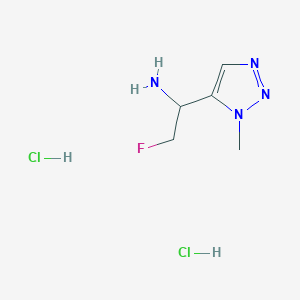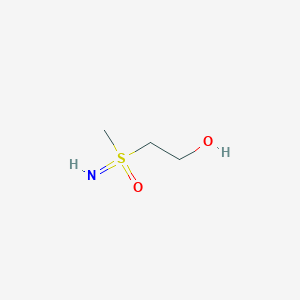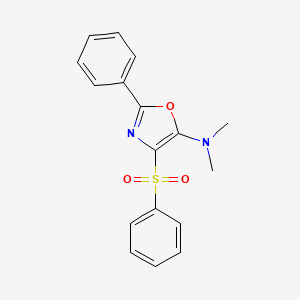
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2FN4 and its molecular weight is 217.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds structurally similar to 2-Fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride and tested their antibacterial and antifungal activities. Some compounds demonstrated antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Enzyme Inhibition Activity
In a 2011 study, Pejchal et al. synthesized novel derivatives related to this compound and tested their inhibition activity against acetylcholinesterase and butyrylcholinesterase. The results indicated excellent inhibition activity, suggesting potential therapeutic applications (Pejchal, Štěpánková, & Drabina, 2011).
Synthesis and Characterization
Butters et al. (2001) explored the synthesis of voriconazole, which involves compounds structurally similar to this compound. This research provided insights into the relative stereochemistry and synthetic routes for similar compounds, highlighting the importance in pharmaceutical synthesis (Butters et al., 2001).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) synthesized and characterized Cu(II) complexes with ligands similar to this compound. These complexes showed good DNA binding propensity and had low toxicity for different cancer cell lines, suggesting potential applications in cancer therapy (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Other Relevant Research
- Synthesis of 18F-labeled fluconazole for positron emission tomography studies in rabbits, highlighting the potential for medical imaging applications (Livni et al., 1992).
- Structural and theoretical studies of similar compounds for potential applications in material sciences or pharmaceuticals (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).
Propiedades
IUPAC Name |
2-fluoro-1-(3-methyltriazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN4.2ClH/c1-10-5(3-8-9-10)4(7)2-6;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNALLUIMVBMWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(CF)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)
![5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2410414.png)


![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)



![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
